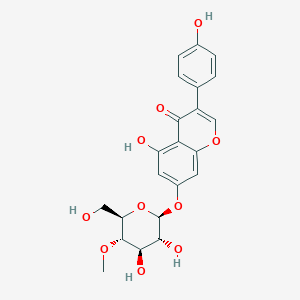

4''-methyloxy-Genistin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4''-メトキシゲニステインは、フラボノイドの一種であるイソフラボンメチル配糖体です。 発芽大豆で栽培された冬虫夏草から単離されます . 4''-メトキシゲニステインを含むイソフラボンは、免疫調節作用と抗アレルギー作用を有します . この化合物は、分子式がC22H22O10で、分子量は446.40 g/molです .

2. 製法

合成経路と反応条件

4''-メトキシゲニステインは、特定の反応条件下で適切なグリコシルドナーを用いてゲニステインをグリコシル化することにより合成できます。このプロセスには、目的の位置での選択的グリコシル化を保証するための保護基の使用が含まれます。 反応には通常、ルイス酸などの触媒が必要であり、有機溶媒中で制御された温度で行われます .

工業的生産方法

4''-メトキシゲニステインの工業的生産には、発芽大豆で栽培された冬虫夏草などの天然源からの抽出と単離が含まれます。このプロセスには、いくつかのステップが含まれます。

- 発芽大豆での冬虫夏草の栽培。

- 適切な溶媒を使用したイソフラボンの抽出。

- クロマトグラフィー法による化合物の精製 .

3. 化学反応解析

反応の種類

4''-メトキシゲニステインは、次のような様々な化学反応を起こします。

酸化: この化合物は、キノンやその他の酸化生成物を生成するために酸化することができます。

還元: 還元反応は、この化合物を対応するジヒドロ誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物

酸化: キノンやその他の酸化誘導体。

還元: ジヒドロ誘導体。

置換: メトキシ基を他の官能基で置換した化合物.

4. 科学研究への応用

4''-メトキシゲニステインは、次のようないくつかの科学研究に応用されています。

化学: イソフラボンとその誘導体の研究における基準化合物として使用されます。

生物学: 免疫調節作用と抗アレルギー作用について調査されています。

医学: アレルギーや免疫関連疾患の治療における潜在的な治療的応用。

準備方法

Synthetic Routes and Reaction Conditions

4’'-Methyloxy-Genistin can be synthesized through the glycosylation of genistein with a suitable glycosyl donor under specific reaction conditions. The process involves the use of protecting groups to ensure selective glycosylation at the desired position. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an organic solvent at a controlled temperature .

Industrial Production Methods

Industrial production of 4’'-methyloxy-Genistin involves the extraction and isolation from natural sources, such as Cordyceps militaris grown on germinated soybeans. The process includes several steps:

- Cultivation of Cordyceps militaris on germinated soybeans.

- Extraction of the isoflavones using a suitable solvent.

- Purification of the compound through chromatographic techniques .

化学反応の分析

Types of Reactions

4’'-Methyloxy-Genistin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Compounds with different functional groups replacing the methoxy group.

科学的研究の応用

4’'-Methyloxy-Genistin has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of isoflavones and their derivatives.

Biology: Investigated for its immunomodulating and antiallergic activities.

Medicine: Potential therapeutic applications in treating allergies and immune-related disorders.

Industry: Utilized in the development of nutraceuticals and functional foods.

作用機序

4''-メトキシゲニステインは、いくつかの分子標的と経路を通じてその効果を発揮します。

免疫調節: この化合物は、ヒスタミンやその他の炎症性メディエーターの放出を阻害することによって、マスト細胞などの免疫細胞の活性を調節します。

抗アレルギー作用: 抗原刺激されたマスト細胞の活性化を抑制し、アレルギー反応を軽減します.

類似化合物との比較

類似化合物

ゲニステイン: 生物学的活性に類似した、密接に関連するイソフラボン。

ダイゼイン: 免疫調節作用を有する別のイソフラボン。

ビオチャニンA: 抗アレルギー作用と抗炎症作用を有するイソフラボン.

独自性

4''-メトキシゲニステインは、その独特のグリコシル化パターンにより、他のイソフラボンとは異なる生物学的活性を示す可能性があります。 そのメチル配糖体構造は、分子標的との特異的な相互作用を可能にし、免疫調節作用と抗アレルギー作用を強化する可能性があります .

特性

IUPAC Name |

7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFZFJHZGAOITN-YCDQRNBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-4'-((5-((1-(4-bromophenyl)ethyl)carbamoyl)-2,3-dimethyl-1H-indol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B591233.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B591235.png)

![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)

![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)